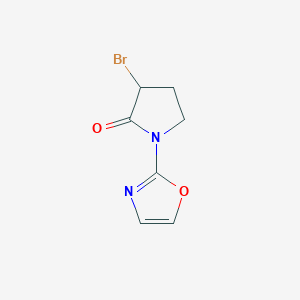

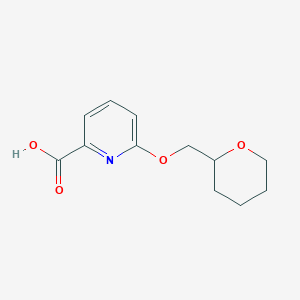

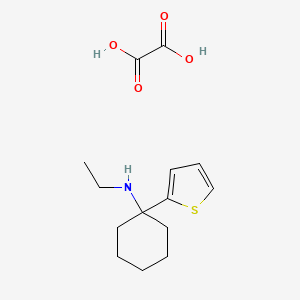

![molecular formula C6H11NO2 B1394163 2,5-Dioxa-8-azaspiro[3.5]nonane CAS No. 1184185-17-8](/img/structure/B1394163.png)

2,5-Dioxa-8-azaspiro[3.5]nonane

Übersicht

Beschreibung

Synthesis Analysis

2,5-Dioxa-8-azaspiro[3.5]nonane has been synthesized by a variety of methods, including acid-catalyzed cyclization of a diol-containing precursor. A patent discloses a method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane, which involves reacting the compound 1 with chloroiodomethane in an inert atmosphere and a first reaction solvent under the action of a first base to obtain a compound 2 .Molecular Structure Analysis

The molecular structure of 2,5-Dioxa-8-azaspiro[3.5]nonane is characterized by a spirocyclic structure that contains two oxygen atoms and one nitrogen atom in the ring. The molecular formula is C6H11NO2 and the molecular weight is 129.16 .Physical And Chemical Properties Analysis

2,5-Dioxa-8-azaspiro[3.5]nonane has a molecular weight of 129.16 . It is freely soluble with a density of 1.16±0.1 g/cm3 (20 ºC 760 Torr), and a boiling point of 219.9±40.0 ºC (760 Torr) .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

- Research has focused on synthesizing analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, including compounds with the 2,5-Dioxa-8-azaspiro[3.5]nonane structure. These compounds have been investigated for their anticonvulsant properties, particularly against electroshock-induced seizures. The studies include structure-activity analysis using approaches like Topliss structure activity and Craig plot analytical methods, along with CLOG P analysis (Farrar et al., 1993).

Chemical Synthesis Techniques

- Methods have been developed for synthesizing derivatives of 2,5-Dioxa-8-azaspiro[3.5]nonane. For instance, a synthesis technique for N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed through a multi-step process (Slavinskaya et al., 1996).

Applications in Material Science

- A study demonstrated the use of a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. This illustrates the compound's potential in environmental applications and material science (Akceylan et al., 2009).

Radiochemistry and Imaging

- A significant application is in the field of radiochemistry and imaging. One study focused on synthesizing a fluorine-18 labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative as a potent tumor imaging agent. This compound showed high affinity for σ1 receptors and was evaluated for its potential in positron emission tomography (PET) imaging in tumor models (Xie et al., 2015).

Antibacterial Properties

- A study conducted on triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, revealed notable antibacterial activity against various bacterial species. This suggests its potential application in the development of new antibacterial agents (Natarajan et al., 2021).

Safety And Hazards

2,5-Dioxa-8-azaspiro[3.5]nonane is classified as an irritant . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Eigenschaften

IUPAC Name |

2,5-dioxa-8-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(3-7-1)4-8-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOHRRBMBVUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CN1)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676743 | |

| Record name | 2,5-Dioxa-8-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxa-8-azaspiro[3.5]nonane | |

CAS RN |

1184185-17-8 | |

| Record name | 2,5-Dioxa-8-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)

![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)